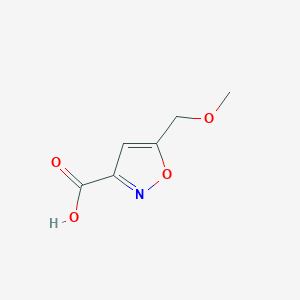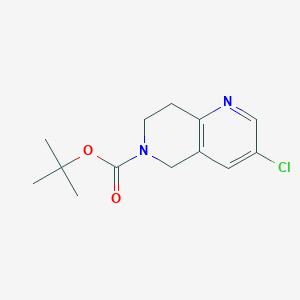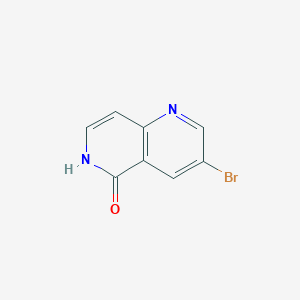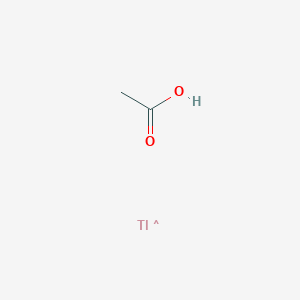![molecular formula C12H15ClN2O3 B042322 1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate CAS No. 149022-16-2](/img/structure/B42322.png)
1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate
Overview
Description
“1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate” is also known as “Harmol hydrochloride dihydrate”. It has the empirical formula C12H10N2O · HCl · 2H2O and a molecular weight of 270.71 . The compound is also referred to by other names such as Aribin, Aribine, Harman, Harmane, Locuturin, Locuturine, 1-Methyl-β-carboline, 1-Methyl-9H-pyrido [3,4-b]indole, Loturine, Passiflorin, Pyridobindole, L-methyl-, 1-Methyl-9H-pyrid (3,4-b)indole, 1-Methylnorharman, 1-Methyl-2-carboline .
Molecular Structure Analysis
The molecular structure of “1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate” can be represented by the SMILES stringCl [H]. [H]O [H]. [H]O [H].Cc1nccc2c3ccc (O)cc3 [nH]c12 . The compound has a complex structure with a pyrido-indole ring system .
Scientific Research Applications
Apoptosis Induction
Harmol hydrochloride dihydrate is known to induce apoptosis by activating Caspase-8 . This process is crucial for understanding and developing treatments for diseases where apoptosis is defective, such as cancer.
Central Nervous System Stimulation
As a CNS stimulant, Harmol hydrochloride dihydrate may act through NMDA receptors . Research in this area could lead to new insights into neurodegenerative diseases and potential therapeutic approaches.
Antitumor Activity
This compound has been identified as an antitumor agent . Its ability to inhibit tumor growth makes it a subject of interest for developing novel cancer therapies.
Haspin Kinase Inhibition
Harmol hydrochloride dihydrate has been shown to inhibit haspin kinase . This kinase is involved in cell division, and its inhibition could be significant in the study of cell cycle regulation and oncology.
Autophagy Induction in Neuro Cells
It induces autophagy in neuro cells and promotes the degradation of α-Syn by an Atg5/Atg12-dependent pathway . This application is particularly relevant in the context of neurodegenerative diseases like Parkinson’s disease.
Degradation of α-Synuclein
Harmol hydrochloride dihydrate may promote the degradation of α-Synuclein, a protein associated with the pathology of Parkinson’s disease . This suggests potential therapeutic applications for conditions characterized by α-Synuclein accumulation.
Neuroprotection
By inducing autophagy, Harmol hydrochloride dihydrate could protect neuro cells from various types of damage . This property could be harnessed to develop drugs that safeguard neurons in various neuropathologies.
Mechanism of Action
Harmol hydrochloride dihydrate, also known as 1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate or Harmol hydrochloride 2-hydrate, is a novel alkaloid salt of the natural β-carboline harmol . This compound has been found to have significant effects on various biological processes, including autophagy and apoptosis .
Target of Action
The primary target of Harmol hydrochloride dihydrate is the haspin kinase . This compound has been shown to inhibit haspin kinase , which plays a crucial role in cell division and can be a potential target for cancer therapy.
Mode of Action
Harmol hydrochloride dihydrate interacts with its targets, leading to the induction of autophagy . Autophagy is a cellular process that breaks down and recycles cellular components, and its induction can lead to the degradation of certain proteins. In the case of Harmol hydrochloride dihydrate, it promotes the degradation of α-Syn protein by the Atg5/Atg12-dependent pathway .
Biochemical Pathways
The compound affects the autophagy pathway . It increases the number of autophagosomes in neuro cells, most of which are colocalized with lysosomes . This suggests that Harmol hydrochloride dihydrate promotes the fusion of autophagosomes and lysosomes, a critical step in the autophagy pathway.
Pharmacokinetics
Given its ability to induce autophagy in neuro cells , it can be inferred that it has good bioavailability and can cross the blood-brain barrier.
Result of Action
The result of Harmol hydrochloride dihydrate’s action is the induction of autophagy and subsequent apoptosis in cells . It increases the expression level of LC3-II, a marker of autophagy, and decreases the expression level of α-Syn, a protein implicated in neurodegenerative diseases . This suggests that Harmol hydrochloride dihydrate could potentially be used to treat diseases characterized by the accumulation of α-Syn, such as Parkinson’s disease.
properties
IUPAC Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.ClH.2H2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;;;/h2-6,13-14H,1H3;1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITPZRQHDRVLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Harmol hydrochloride dihydrate induce autophagy in neuro cells?
A1: The research paper demonstrates that Harmol hydrochloride dihydrate treatment leads to a significant increase in GFP-LC3 puncta formation in treated cells compared to control groups []. This increase in GFP-LC3 puncta, a marker of autophagosomes, suggests that the compound induces autophagy. Additionally, the study shows colocalization of autophagosomes with lysosomes, further supporting the activation of the autophagy pathway.
Q2: What is the significance of Harmol hydrochloride dihydrate's effect on α-Synuclein (α-Syn)?
A2: The research indicates that Harmol hydrochloride dihydrate treatment significantly reduces α-Syn protein levels in treated cells []. This reduction, alongside the observed increase in autophagy markers, suggests that Harmol hydrochloride dihydrate promotes the degradation of α-Syn through autophagy. This finding is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where α-Syn accumulation plays a crucial role.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)




